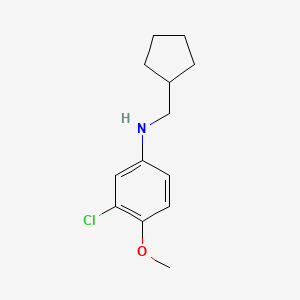![molecular formula C24H32ClNO B12614982 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-68-4](/img/structure/B12614982.png)
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl and phenylpropoxy group, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with phenylpropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential use in treating neurological disorders such as narcolepsy.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. It acts as an antagonist/inverse agonist at histamine H3 receptors, leading to increased histamine synthesis and release in the brain. This, in turn, enhances neuronal activity and communication in brain regions important for sleep and wakefulness .
Comparación Con Compuestos Similares
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds such as:
1-(3-Chlorophenyl)-4-nitrosopiperazine: This compound also affects neurotransmitter systems but has different pharmacological properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have shown antitubercular activity and are structurally similar due to the presence of the chlorophenyl group.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound is used in various applications, including as a fluorescent probe and in medicinal chemistry.
Propiedades
Número CAS |
918528-68-4 |
|---|---|
Fórmula molecular |
C24H32ClNO |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C24H32ClNO/c1-23(2)17-8-18-24(3,4)26(23)27-22(20-9-6-5-7-10-20)16-13-19-11-14-21(25)15-12-19/h5-7,9-12,14-15,22H,8,13,16-18H2,1-4H3 |
Clave InChI |
UHDCIKGMTIRACO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(CCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)

![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)

